molecular formula C10H11BrClNO2 B1532748 5-Bromo-2-chloronicotinic acid tert-butyl ester CAS No. 1335055-73-6

5-Bromo-2-chloronicotinic acid tert-butyl ester

Cat. No. B1532748
CAS RN: 1335055-73-6
M. Wt: 292.55 g/mol
InChI Key: AKAWCXVBQHDOHY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloronicotinic acid tert-butyl ester (BCTBE) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound with a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields. BCTBE has been used in a variety of laboratory experiments, ranging from studies of cellular metabolism to drug discovery.

Scientific Research Applications

Preparation of Aminonicotinic Acid Esters

The tert-butyl esters of aminonicotinic acids, including those derived from 5-bromonicotinic acid, are prepared without the need for purification of intermediates. This method underscores the compound's utility in synthesizing aminonicotinic acid derivatives, which are valuable in developing pharmaceuticals and agrochemicals. The process involves transforming halogenated nicotinic acids into their tert-butyl esters, indicating the compound's significance in organic synthesis and chemical research (S. Wright, 2012).

Synthesis of Substituted Phenyl Esters

Research has detailed the preparation of substituted phenyl esters of 5-bromo-2-chloronicotinic acid, showcasing the compound's relevance in generating products with potential agricultural interest. These esters are synthesized from the acid chlorides of 5-bromo-2-chloronicotinic acid, followed by treatment with substituted phenols. This synthesis pathway is crucial for exploring the compound's applications in developing herbicides, fungicides, or ascaricides (F. L. Setliff et al., 1991).

Industrial Scale-Up for SGLT2 Inhibitors

A key intermediate for synthesizing a family of promising SGLT2 inhibitors for diabetes therapy is derived from 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. This research highlights an industrial process scale-up, demonstrating the compound's pivotal role in manufacturing therapeutic agents. The methodology involves an efficient six-step preparation from dimethyl terephthalate, highlighting the compound's importance in pharmaceutical manufacturing and its potential in diabetes treatment (Yi Zhang et al., 2022).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloronicotinic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the activity of the enzymes and affect the overall reaction kinetics.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling proteins, leading to changes in gene expression patterns and metabolic fluxes . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular and physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as organ toxicity or disruption of normal metabolic functions . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic fluxes and alter the levels of specific metabolites. For example, the compound can be metabolized by enzymes involved in oxidative reactions, leading to the formation of reactive intermediates that can further participate in downstream metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall biological activity . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria or other organelles, affecting their function and activity.

properties

IUPAC Name

tert-butyl 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAWCXVBQHDOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156794
Record name 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1335055-73-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335055-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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